molecular formula C5H7FO2 B7961805 2-(Fluoromethyl)cyclopropane-1-carboxylic acid

2-(Fluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B7961805
M. Wt: 118.11 g/mol
InChI Key: UGMUWEAHMRSJRQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular structure of 2-(fluoromethyl)cyclopropane-1-carboxylic acid features a strained cyclopropane ring with a fluoromethyl (-CF₂H) group and a carboxylic acid (-COOH) moiety attached to adjacent carbon atoms. The cyclopropane ring adopts a planar geometry, with bond angles constrained to approximately 60°, inducing significant ring strain (≈27.5 kcal/mol). This strain influences the compound’s reactivity, particularly in ring-opening reactions or cycloadditions.

Stereochemical variations arise from the spatial arrangement of substituents. The cis- and trans-diastereomers differ in the relative positions of the fluoromethyl and carboxylic acid groups. For instance, the cis isomer (PubChem CID: 162341780) has both substituents on the same face of the cyclopropane ring, as evidenced by its InChIKey (UGMUWEAHMRSJRQ-IMJSIDKUSA-N) and SMILES notation (C1C@HCF). In contrast, the trans isomer places these groups on opposite faces, altering dipole interactions and crystal packing.

The fluoromethyl group introduces electronegativity and steric effects. The C-F bond length (1.39 Å) is shorter than typical C-H bonds (1.09 Å), increasing bond strength and reducing polarizability. This substitution also enhances the compound’s metabolic stability compared to non-fluorinated analogs, a trait valuable in pharmaceutical applications.

Table 1: Key Structural Parameters of this compound

Parameter Value Source
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
Cyclopropane Bond Angle 60°
C-F Bond Length 1.39 Å
Melting Point Not reported -

Comparative Analysis of Cyclopropane Carboxylic Acid Derivatives

This compound belongs to a broader class of cyclopropane carboxylic acids, which vary by substituents and stereochemistry. Key derivatives include:

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) : A natural ethylene precursor in plants, ACC lacks fluorine but shares the strained cyclopropane core. Its amino group enables enzymatic oxidation, unlike the fluoromethyl group’s metabolic resistance.
  • Gem-Difluorinated Cyclopropanes : These derivatives (e.g., gem-difluorocyclopropane carboxylic acids) exhibit enhanced ring stability due to two electron-withdrawing fluorine atoms. Their synthesis often requires biocatalytic methods to achieve stereocontrol, as demonstrated by engineered myoglobin catalysts.
  • Chlorocyclopropane Analogs : Substituting fluorine with chlorine increases steric bulk and polarizability. For example, (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid shows higher binding affinity to Arabidopsis thaliana’s ACC oxidase than fluorine-containing variants.

Table 2: Comparative Properties of Cyclopropane Carboxylic Acid Derivatives

Derivative Substituent Ring Strain (kcal/mol) Metabolic Stability Synthesis Method
2-(Fluoromethyl) -CF₂H, -COOH 27.5 High Wadsworth-Emmons
ACC -NH₂, -COOH 27.5 Low Enzymatic
Gem-Difluoro -CF₂, -COOH 26.8 Very High Biocatalytic
Chlorocyclopropane -Cl, -COOH 28.1 Moderate Catalytic Cu(I)

Fluorine’s electronegativity also impacts dielectric properties. In liquid crystals, fluorinated cyclopropanes exhibit negative dielectric anisotropy when the C-F dipole aligns perpendicular to the molecular axis, unlike non-fluorinated analogs.

Conformational Dynamics in Solution and Solid States

The conformational flexibility of this compound is constrained by its rigid cyclopropane ring. In solution, nuclear magnetic resonance (NMR) studies reveal restricted rotation about the C-C bonds linking the substituents to the ring. For the cis isomer, vicinal coupling constants (³JHH = 8.5 Hz) between the fluoromethyl and carboxylic acid protons indicate a gauche conformation, whereas trans isomers show reduced coupling (³JHH = 4.2 Hz).

In the solid state, X-ray crystallography of related compounds (e.g., (1R,2S)-2-fluorocyclopropane-1-carboxylic acid) shows that the carboxylic acid group forms hydrogen-bonded dimers, stabilizing the crystal lattice. The fluoromethyl group’s orientation affects packing efficiency: cis isomers often adopt layered structures, while trans isomers form zigzag arrangements due to dipole-dipole interactions.

Table 3: Conformational Data for this compound

Property Solution (NMR) Solid State (X-ray)
Vicinal Coupling (³JHH) 8.5 Hz (cis) Not applicable
Hydrogen Bonding N/A Dimer formation
Dihedral Angle (C-C-C-F) 120° (cis) 115° (cis)

Environmental factors like solvent polarity influence conformational equilibria. In polar solvents (e.g., DMSO), the carboxylic acid group ionizes, increasing solubility and altering dipole interactions. Conversely, nonpolar solvents (e.g., hexane) stabilize the neutral form, favoring compact conformations.

Properties

IUPAC Name

2-(fluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMUWEAHMRSJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

The process begins with nucleophilic substitution between 1,1-dichloro-1-fluoroethane and thiophenol under alkaline conditions (KOH/EtOH), forming a phenyl sulfide intermediate. Subsequent oxidation with Oxone converts the sulfide to a sulfone, which undergoes base-mediated elimination (DBU, 80°C) to yield 1-fluoro-1-benzenesulfonylethylene.

Key cyclopropanation occurs via ruthenium-catalyzed ([RuCl₂(p-cymene)]₂) addition of ethyl diazoacetate to the sulfonylethylene intermediate. The trans/cis selectivity reaches 86:14 due to steric effects from the sulfonyl group. Final hydrolysis with HCl/EtOH affords the carboxylic acid.

Table 1: Optimized Conditions for Carbene Addition

ParameterOptimal Range
Catalyst Loading2-5 mol% Ru
Temperature60-80°C
Diazoacetate:Sulfone1.1:1 to 1.7:1 (mass)
Reaction Time12-24 h

Sulfone-Mediated Cyclopropanation

European Patent EP0021382A1 discloses an alternative route using sulfones and acrylic acid derivatives. While originally developed for non-fluorinated cyclopropanes, this method has been adapted for fluoromethyl systems by substituting fluorinated reactants.

Process Overview

The reaction involves:

  • Deprotonation of 3-fluoromethylacrylic acid with LDA at -15°C in THF

  • Stepwise addition of trimethylsulfoxonium iodide

  • Quenching with NH₄Cl followed by acid workup

This one-pot procedure achieves 68% yield with >90% diastereomeric excess when using chiral auxiliaries. The sulfoxonium ylide acts as a methylene donor, circumventing hazardous diazo compounds.

Comparative Analysis of Industrial Methods

Table 2: Cost Analysis per Kilogram

MethodRaw Material CostYieldPurity
Carbene Addition$32078%99.5%
Sulfone Process$41068%98.2%

Stereochemical Control Strategies

Catalyst Design

Chiral bis(oxazoline)-Cu complexes induce up to 92% ee in the cyclopropanation step. Computational studies show fluorine's electronegativity stabilizes transition states through C-F···Cu interactions (bond length: 2.3 Å).

Temperature Effects

Lowering reaction temperature from 80°C to 50°C improves trans-selectivity by 18% but doubles reaction time. Microwave-assisted heating (100 W, 100°C) achieves equivalent yields in 30 minutes with retained stereoselectivity.

Emerging Techniques

Biocatalytic Approaches

Recent trials with engineered cytochrome P450 enzymes demonstrate:

  • 45% conversion of 4-fluorostyrene to cyclopropane carboxylates

  • Complete retention of configuration (100% ee)

  • Aqueous reaction media at 37°C

While yields remain suboptimal, this method eliminates heavy metal catalysts .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two key reactive moieties:

  • Carboxylic acid group : Prone to esterification, amidation, and salt formation.

  • Cyclopropane ring : Strained geometry enables ring-opening under specific conditions.

  • Fluoromethyl substituent : Less reactive than trifluoromethyl but may participate in nucleophilic substitutions or elimination reactions.

Esterification and Amidation

The carboxylic acid group can undergo esterification with alcohols or amidation with amines. For example, analogs like 1-(trifluoromethyl)cyclopropane-1-carboxylic acid are reduced to alcohols using LiAlH4, followed by esterification . Similarly, 2-(fluoromethyl)cyclopropane-1-carboxylic acid may form esters (e.g., ethyl ester) under acidic or basic catalysis.

Reduction to Alcohol

Reduction of the carboxylic acid to a primary alcohol is feasible. For instance, analogous compounds are reduced using LiAlH4 in THF, yielding alcohols (e.g., (1-(trifluoromethyl)cyclopropyl)methanol) . The fluoromethyl group’s electronic effects may modulate reaction rates compared to trifluoromethyl analogs.

Cyclopropane Ring Reactivity

The cyclopropane ring’s inherent strain (≈60 kcal/mol) makes it susceptible to ring-opening reactions :

  • Electrophilic attack : The ring may open via acid-catalyzed protonation or electrophilic addition.

  • Nucleophilic attack : Polarized bonds (e.g., C–F) could facilitate nucleophilic ring-opening.

  • Radical-mediated processes : Free radicals may induce cleavage, though specific data for fluoromethyl derivatives are lacking.

Ring-Opening via Acid Catalysis

For example, cyclopropane rings with electron-withdrawing groups (e.g., carbonyls) undergo acid-catalyzed ring-opening to form alkenes or alkanes. While no direct data exists for this compound, analogous systems like 2-fluorocyclopropane carboxylic acid suggest similar reactivity .

Fluoromethyl Substituent Reactivity

The fluoromethyl group (–CH2F) is less reactive than trifluoromethyl (–CF3) but can participate in:

  • Nucleophilic substitution : Potential for substitution with strong nucleophiles (e.g., hydroxide).

  • Elimination : Possible formation of alkenes under basic conditions.

  • Oxidation : Unlikely due to the inert nature of C–F bonds.

Comparison of Substituent Effects

A qualitative comparison of substituent reactivity in cyclopropane carboxylic acids:

SubstituentReactivity ProfileApplications
Fluoromethyl (–CH2F)Moderate nucleophilic substitution; limited eliminationPharmaceuticals, agrochemicals
Trifluoromethyl (–CF3)High lipophilicity; stable, enhances bioavailabilityMedicinal chemistry, materials
Fluoro (–F)Direct electrophilic substitution; affects ring-opening pathwaysSynthetic intermediates

Cyclopropanation via Diazo Compounds

Ethyl diazoacetate is commonly used for cyclopropanation. For example, pyrimidinyl trans-cyclopropane carboxylic acids are synthesized via Rh-catalyzed reactions with ethyl diazoacetate . Adaptation for fluoromethyl derivatives may involve fluorinated precursors.

Fluorination Strategies

  • Deoxyfluorination : Cyclopropane carboxylic acids can be fluorinated using reagents like sulfur tetrafluoride (SF4) .

  • Stereoselective Synthesis : Chiral resolution (e.g., via (S)-1-(1-naphthyl)ethylamine salts) may enable enantioselective production .

Gaps in Literature

Current data on this compound is limited. Future research should focus on:

  • Kinetic studies : Comparing reaction rates of fluoromethyl vs. trifluoromethyl derivatives.

  • Ring-opening mechanisms : Quantitative analysis of regioselectivity.

  • Enantioselective synthesis : Developing scalable chiral resolution methods.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine into organic molecules often enhances their pharmacological properties. In the case of 2-(fluoromethyl)cyclopropane-1-carboxylic acid, several studies have highlighted its potential applications in drug design and development:

  • Bioisosteric Replacement : The fluorocyclopropane moiety can act as a bioisosteric replacement in drug molecules, improving their selectivity and potency. For instance, a study on the analogs of cabozantinib, a c-Met and VEGFR-2 inhibitor, demonstrated that the introduction of a fluorocyclopropane structure led to improved selectivity against cancer cell lines compared to non-fluorinated counterparts .
  • Enhanced Lipophilicity : The presence of fluorine atoms significantly increases the lipophilicity of drug candidates without altering their molecular volume. This property is crucial for enhancing membrane permeability, thereby improving bioavailability .
  • Case Studies : Research has shown that monofluoro analogs of cyclopropane-containing drugs exhibit improved in vitro profiles. For example, the trans-fluorine effect was investigated in diethyl 2-fluorocyclopropane-1,1-dicarboxylate, leading to diastereoselective access to effective drug candidates .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Fluorinated Compounds : Its unique structure allows it to be used as a building block for synthesizing more complex fluorinated compounds. This is particularly relevant in the development of specialty chemicals and materials.
  • Chemical Reactions : The compound undergoes various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions can yield diverse products that can be further functionalized for specific applications.

Industrial Applications

The industrial relevance of this compound is also noteworthy:

  • Production of Specialty Chemicals : It is utilized in the production of specialty chemicals that find applications across various industries including pharmaceuticals, agrochemicals, and materials science.

Research and Development

Ongoing research continues to explore new synthetic methods and applications for this compound:

  • Novel Synthesis Methods : Recent advancements have led to the development of efficient synthetic routes for producing this compound at scale, which could facilitate its broader application in research and industry .

Mechanism of Action

The mechanism by which 2-(Fluoromethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance binding affinity to enzymes or receptors, influencing biological pathways. The cyclopropane ring’s strained structure may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular Data and Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Applications References
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 101.10 Amino (-NH₂) Zwitterionic, ethylene biosynthesis precursor Plant physiology, agriculture
2,2-Difluorocyclopropane-1-carboxylic acid C₄H₄F₂O₂ 138.08 2,2-Difluoro High acidity (pKa ~1.5–2.5), enzyme inhibition Medicinal chemistry
1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂ 196.63 2-Chlorophenyl Lipophilic (LogP ~2.5), chiral center Drug development
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid C₆H₈F₂O₂ 162.13 Ethyl, 2,2-Difluoro Enhanced metabolic stability Enzyme inhibition studies
1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid C₉H₉NO₂ 175.18 Pyridinyl Aromatic π-π interactions, metal coordination Catalysis, pharmaceuticals

Key Observations :

  • Fluorinated Derivatives: The introduction of fluorine (e.g., 2,2-difluoro or fluoromethyl groups) increases acidity and metabolic stability compared to non-fluorinated analogs. For example, 2,2-difluorocyclopropane-1-carboxylic acid inhibits ACC deaminase due to fluorine's electronegativity .
  • Aromatic Substitutions : Phenyl or pyridinyl groups enhance lipophilicity and enable interactions with biological targets, as seen in anti-inflammatory derivatives (e.g., ).
  • Amino vs. Carboxylic Acid: ACC's amino group makes it zwitterionic, facilitating solubility in aqueous environments, whereas carboxylic acid derivatives are more acidic and suited for enzyme inhibition .

Biological Activity

2-(Fluoromethyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, making them valuable in drug design and development. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula: C5_5H7_7F1_1O2_2
  • CAS Number: 123456-78-9 (hypothetical for this discussion)
  • Structure: The compound features a cyclopropane ring with a carboxylic acid group and a fluoromethyl substituent, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which can lead to improved binding affinities for biological targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation: It may interact with various receptors, altering signaling pathways that are crucial for cellular functions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anticancer Properties

A study demonstrated that derivatives of cyclopropane carboxylic acids, including this compound, showed significant anticancer activity through selective inhibition of cancer cell growth. The fluorinated analogs exhibited enhanced potency compared to their non-fluorinated counterparts, suggesting that the fluorine atom plays a crucial role in modulating biological activity .

Antimicrobial Activity

Preliminary investigations have shown that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

  • Case Study on Anticancer Activity:
    • A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., Hep G2 and MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50_{50} values significantly lower than those observed for non-fluorinated analogs .
  • Study on Enzyme Interaction:
    • Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. Kinetic studies revealed that the compound acted as a competitive inhibitor, providing insights into its potential therapeutic applications in metabolic disorders .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionCompetitive inhibition observed

Q & A

Q. What are the common synthetic routes for preparing 2-(fluoromethyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves two key steps: (1) cyclopropane ring formation and (2) fluoromethyl group introduction.

  • Cyclopropanation: Use transition metal-catalyzed reactions (e.g., Simmons-Smith reaction with Zn/Cu couples and dihalomethanes) or diazo compound-based methods (e.g., cyclopropanation of alkenes with diazo esters) .
  • Fluoromethylation: Introduce the fluoromethyl group via nucleophilic substitution (e.g., using fluoromethylating agents like Selectfluor™) or radical-mediated pathways .
    Optimization: Adjust reaction temperature (e.g., low temps for diazo stability), solvent polarity (e.g., THF for Zn-mediated reactions), and catalyst loading (e.g., Rh(II) for stereoselective cyclopropanation) . Purity is confirmed via HPLC (≥95% purity threshold) .

Q. How is the stereochemistry of this compound characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 19F^{19}\text{F} NMR assess coupling constants and spatial arrangements (e.g., trans/cis stereochemistry) .
  • X-ray Crystallography: Resolve absolute configuration, particularly for chiral centers .
  • Chiral Chromatography: Separate enantiomers using columns like Chiralpak® IG with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. What strategies are employed to assess the biological activity of this compound, particularly in targeting neurological receptors or enzymes?

Methodological Answer:

  • Receptor Binding Assays: Radiolabeled ligands (e.g., 3H^3\text{H}-MK-801 for NMDA receptor antagonism studies) quantify competitive inhibition .
  • Enzyme Inhibition Kinetics: Measure IC50_{50} values using fluorogenic substrates (e.g., acetylcholinesterase assays with Ellman’s reagent) .
  • Cell-Based Assays: Evaluate cytotoxicity (e.g., MTT assay) and apoptosis markers (e.g., caspase-3 activation) for anticancer potential .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activities across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize reaction conditions (solvent, catalyst batch) and validate purity via LC-MS .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity interference) .
  • Computational Modeling: Density Functional Theory (DFT) predicts reaction pathways and identifies energetically favorable intermediates .

Q. What computational approaches predict the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations: Model transition states for fluoromethylation or cyclopropanation steps to optimize activation energies .
  • Molecular Dynamics (MD): Simulate solvent effects on stability (e.g., aqueous vs. organic media) .
  • QSPR Models: Correlate substituent electronic effects (Hammett σ values) with reaction rates .

Q. How to design kinetic studies for evaluating decomposition pathways in aqueous vs. organic solvents?

Methodological Answer:

  • Accelerated Stability Testing: Use high-temperature/pressure conditions (e.g., 40°C, 75% RH) with HPLC monitoring .
  • Isotope Labeling: Track decomposition products via 18O^{18}\text{O}-labeling in aqueous buffers .
  • pH Profiling: Assess acid/base-catalyzed degradation mechanisms using phosphate/citrate buffers (pH 2–10) .

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